Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a fluoro group, and a methylhexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds like thiazoles have diverse biological activities and share some structural similarities.
Indole Derivatives: Indole derivatives are known for their wide range of biological activities and can be compared to Methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate in terms of their chemical behavior.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a chlorophenyl group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
190070-04-3 |
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Molecular Formula |
C14H16ClFO2 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-fluoro-5-methylhex-2-enoate |
InChI |
InChI=1S/C14H16ClFO2/c1-9(2)12(8-13(16)14(17)18-3)10-4-6-11(15)7-5-10/h4-9,12H,1-3H3 |
InChI Key |
XUJCKLGUJDWJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C(C(=O)OC)F)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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